

# An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-isoquinolinecarboxylate

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## Compound of Interest

Compound Name: *Methyl 5-isoquinolinecarboxylate*

Cat. No.: *B169681*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **methyl 5-isoquinolinecarboxylate**. The information herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's characteristics. All quantitative data is summarized for clarity, and detailed experimental protocols for determining key properties are provided.

## Core Physicochemical Properties

**Methyl 5-isoquinolinecarboxylate**, with the CAS number 16675-59-5, is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its physicochemical properties are crucial for predicting its behavior in biological systems and for designing synthetic routes.

## Data Presentation: Physicochemical Properties of Methyl 5-isoquinolinecarboxylate

The following table summarizes the key physicochemical properties of **methyl 5-isoquinolinecarboxylate**.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	187.19 g/mol	<a href="#">[2]</a>
IUPAC Name	methyl isoquinoline-5-carboxylate	<a href="#">[1]</a>
Synonyms	5-isoquinolinecarboxylic acid methyl ester	<a href="#">[1]</a>
Physical Form	Solid (predicted)	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	Data not available. For the related isomer, methyl 3-isoquinolinecarboxylate, the melting point is 86-88 °C. <a href="#">[5]</a> <a href="#">[6]</a>	
Boiling Point	329.7 °C at 760 mmHg (Predicted)	<a href="#">[1]</a>
Density	1.21 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Solubility	Data not available. General solubility testing protocols are described below.	
pKa	Data not available. A general protocol for pKa determination is provided below.	
LogP	2.3 (Predicted)	<a href="#">[2]</a>
Canonical SMILES	COC(=O)C1=CC=CC2=C1C=CN=C2	<a href="#">[1]</a>
InChI	InChI=1S/C11H <sub>9</sub> NO <sub>2</sub> /c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-7H,1H3	<a href="#">[1]</a>
InChI Key	AYIKNXKAUAUIBW-UHFFFAOYSA-N	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

These are generalized protocols that can be adapted for **methyl 5-isoquinolinecarboxylate**.

### Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, while a broad melting range can indicate the presence of impurities.

Methodology: Capillary Method

- Sample Preparation: A small amount of the dry, solid compound is packed into a capillary tube, which is sealed at one end.[7][8] The tube is tapped to ensure the solid is compacted at the bottom.[7][8]
- Apparatus: A melting point apparatus, such as a DigiMelt or a Thiele tube with heated oil, is used.[7] The capillary tube is placed in the apparatus.[7][8]
- Procedure:
  - A preliminary, rapid heating is often performed to determine an approximate melting range.
  - For an accurate measurement, the apparatus is heated slowly, typically at a rate of 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point. [8]
  - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
  - The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[8]

### Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[9]

### Methodology: Shake-Flask Method

- Materials: The compound (solute), a pure solvent (e.g., water, ethanol), test tubes, a vortex mixer or shaker, and an analytical balance.[9][10][11]
- Procedure:
  - An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
  - The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]
  - After agitation, the solution is left undisturbed to allow undissolved solid to settle.
  - A sample of the supernatant is carefully removed, ensuring no solid particles are included. This may require filtration or centrifugation.[11]
  - The concentration of the dissolved compound in the sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
  - The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

## pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It is a critical parameter in drug development as it influences a compound's absorption and distribution.

### Methodology: Potentiometric Titration

- Apparatus: A calibrated pH meter with an electrode, a burette, and a magnetic stirrer.[12][13]
- Reagents: A solution of the compound of known concentration, standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants, and a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[12]

- Procedure:
  - A solution of the compound is prepared in a suitable solvent (often a co-solvent like water/methanol for poorly soluble compounds).[12]
  - The pH electrode is immersed in the solution, which is stirred continuously.[12]
  - The titrant (acid or base) is added in small, precise increments from the burette.[12][13]
  - The pH of the solution is recorded after each addition, allowing the reading to stabilize.[12]
  - The titration continues until the pH changes become minimal.
  - A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at the half-equivalence point.

## LogP Determination

LogP, the logarithm of the partition coefficient, quantifies the lipophilicity of a compound. It is a key factor in predicting a drug's membrane permeability and overall pharmacokinetic profile. [14]

### Methodology: Shake-Flask Method

- Materials: The compound, n-octanol, and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4).[15][16] The two solvents must be pre-saturated with each other. [15]
- Procedure:
  - A known amount of the compound is dissolved in one of the phases (or a stock solution is added to the two-phase system).[15]
  - Equal volumes of the n-octanol and aqueous buffer are added to a separation funnel or vial.[13]

- The mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers, and then left to separate.[13][15]
- Samples are taken from both the n-octanol and the aqueous layers.
- The concentration of the compound in each layer is measured using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[16]
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[14]
- LogP is the base-10 logarithm of P.[14]

## Mandatory Visualization

The following diagram illustrates a typical experimental workflow for determining the LogP of a compound using the shake-flask method.



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Caption: Experimental workflow for LogP determination.

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